molecular formula C12H13N3O2S B3084372 4,4-Dimethyl-1-(4-nitrophenyl)-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-47-2

4,4-Dimethyl-1-(4-nitrophenyl)-1,4-dihydropyrimidine-2-thiol

Cat. No. B3084372
CAS RN: 1142212-47-2
M. Wt: 263.32 g/mol
InChI Key: SIEKRDFKZRKDGT-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(4-nitrophenyl)-1,4-dihydropyrimidine-2-thiol (4,4-DNP-DHP) is a heterocyclic compound that has been studied for its potential applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase (AChE) and as a substrate for the enzyme thymidylate synthase (TS). 4,4-DNP-DHP is also known to have potential applications in the study of neurological diseases such as Alzheimer's and Parkinson's.

Scientific Research Applications

Chiral Resolution and Drug Development

Chiral secondary alcohols play a crucial role in drug design due to their biological activity. In a drug discovery program, researchers identified (±)-1 (a nitro-bearing racemic allylic secondary alcohol) as a promising drug candidate. To obtain both enantiomers with high optical purities, they developed a chiral resolution approach using N-Boc-D- and N-Boc-L-phenylglycines as chiral auxiliaries. This scalable and practical method can potentially be applied to other racemic secondary alcohols, especially those containing labile groups like NO₂ and olefinic C=C bonds .

Natural Product Isolation

The compound’s unique structure suggests that it might be found in natural sources. Researchers could explore its presence in fungi, plants, or marine organisms. For instance, related compounds have been isolated from the fungus A. cavaraeanum .

properties

IUPAC Name

6,6-dimethyl-3-(4-nitrophenyl)-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-12(2)7-8-14(11(18)13-12)9-3-5-10(6-4-9)15(16)17/h3-8H,1-2H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEKRDFKZRKDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-1-(4-nitrophenyl)-1,4-dihydropyrimidine-2-thiol
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Reactant of Route 5
4,4-Dimethyl-1-(4-nitrophenyl)-1,4-dihydropyrimidine-2-thiol
Reactant of Route 6
4,4-Dimethyl-1-(4-nitrophenyl)-1,4-dihydropyrimidine-2-thiol

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